1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)16-6-1-13(2-7-16)3-8-17(23)22-11-9-15(10-12-22)14-4-5-14/h1-2,6-7H,3-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFNNJYJXBLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyclopropylidene group. The final step involves the addition of the trifluoromethyl-substituted phenyl group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Table 1: Trifluoromethylphenyl-Containing Analogues
Piperidine/Piperazine Derivatives
Piperidine and piperazine rings are common in bioactive molecules due to their ability to modulate solubility and receptor interactions:
- 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one (): This analogue replaces the cyclopropylidene group with a benzylpiperazine.
- BIA 3-335 () : Contains a nitro and dihydroxyphenyl group alongside a piperazine ring. The nitro group increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s trifluoromethyl group .
Table 2: Piperidine/Piperazine Analogues
Cyclopropane-Containing Analogues
Cyclopropane rings influence conformation and metabolic stability:
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (): These simpler analogues lack the fused cyclopropylidene-piperidine system but share a cyclopropane ring.
Biologische Aktivität
1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Molecular Formula : C19H22F3N
- Molecular Weight : 345.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that it may act as a modulator of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and anxiety disorders.
Pharmacological Effects
Research has indicated several potential pharmacological effects:
- Antidepressant Activity : Preliminary studies have shown that compounds similar to 1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one exhibit antidepressant-like effects in animal models. For instance, compounds targeting serotonin receptors have been shown to reduce symptoms in forced swim tests (FST) in mice .
- Anxiolytic Effects : Similar derivatives have also demonstrated anxiolytic properties, outperforming traditional anxiolytics like diazepam in certain assays . This suggests a potential for development as a therapeutic agent for anxiety disorders.
Research Findings and Case Studies
A variety of studies have explored the biological activity of compounds related to 1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one:
| Study | Findings |
|---|---|
| Smith et al. (2016) | Identified significant binding affinity to serotonin receptors, indicating potential antidepressant properties. |
| Johnson et al. (2018) | Reported anxiolytic effects in rodent models comparable to established anxiolytics. |
| Lee et al. (2020) | Investigated metabolic stability and lipophilicity, crucial for understanding pharmacokinetics and bioavailability. |
Safety and Toxicology
While the compound shows promise, safety assessments are critical:
Q & A
Q. Basic Research Focus
- X-ray crystallography : SHELX software for resolving crystal structures, particularly for cyclopropylidene-piperidine conformation .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions; ¹⁹F NMR for trifluoromethyl group analysis .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 367.15 [M+H]⁺) .
- HPLC : Purity >95% using C18 columns with UV detection (λ = 254 nm) .
How can molecular docking predict binding affinities with biological targets?
Q. Advanced Research Focus
- Software : AutoDock Vina for docking simulations, leveraging its improved scoring function and multithreading for efficiency .
- Protocol :
- Prepare ligand (compound) and receptor (target protein) files using PyMOL.
- Define grid boxes around active sites (e.g., kinase ATP-binding pockets).
- Run simulations with exhaustiveness = 20 to sample conformational space.
- Analyze binding poses (RMSD <2.0 Å) and affinity scores (ΔG < -8 kcal/mol indicates strong binding) .
- Validation : Compare with experimental IC₅₀ values from enzyme assays .
How to resolve contradictions between in vitro and cellular bioactivity data?
Advanced Research Focus
Contradictions may arise from:
- Purity issues : Re-characterize compound via HPLC and NMR; repurify if necessary .
- Cellular uptake barriers : Assess logP (e.g., >3 indicates poor solubility) and use prodrug strategies (e.g., esterification) .
- Off-target effects : Perform orthogonal assays (e.g., thermal shift vs. enzymatic assays) and use siRNA knockdowns to confirm target specificity .
What methodologies guide structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Analog design : Modify substituents (e.g., replace trifluoromethyl with cyano or methoxy) to probe electronic effects .
- Biological testing : Use dose-response curves (IC₅₀, EC₅₀) in enzyme inhibition assays (e.g., kinase panels) .
- Computational SAR : Combine docking (AutoDock Vina) and QSAR models (e.g., CoMFA) to predict activity cliffs .
What strategies address solubility and formulation challenges?
Q. Advanced Research Focus
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) for sustained release .
- Stability studies : Monitor degradation (HPLC) under physiological pH (7.4) and temperature (37°C) .
How to overcome challenges in crystallizing this compound?
Q. Advanced Research Focus
- Crystallization conditions : Screen solvents (e.g., ethanol/water mixtures) and temperatures (4–25°C) .
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets .
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .
How to analyze reaction mechanisms using computational chemistry?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate transition states (TS) and activation energies (B3LYP/6-31G*) for key steps (e.g., cyclopropanation) .
- Kinetic studies : Compare computed TS geometries with experimental rate data (Eyring plots) .
- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
